Eupalinolide I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eupalinolide I is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory and anticancer properties . This compound is part of a larger family of sesquiterpene lactones, which are known for their complex structures and potent bioactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eupalinolide I typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of high-speed counter-current chromatography (HSCCC) for the preparative separation of sesquiterpenoid lactones from Eupatorium lindleyanum . The two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) is often selected for this purpose .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with large-scale synthesis. Current methods focus on optimizing extraction and purification processes from natural sources, such as Eupatorium lindleyanum .
Chemical Reactions Analysis
Types of Reactions: Eupalinolide I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of alcohols or other reduced forms of this compound .
Scientific Research Applications
Eupalinolide I has a wide range of scientific research applications:
Mechanism of Action
Eupalinolide I is part of a family of sesquiterpene lactones, which includes compounds like Eupalinolide A, Eupalinolide B, and Eupalinolide J . These compounds share similar structural features but differ in their specific biological activities and mechanisms of action. For example, Eupalinolide J has been shown to inhibit cancer metastasis by promoting STAT3 ubiquitin-dependent degradation , while Eupalinolide A and B are known for their anti-inflammatory and antitumor effects .
Comparison with Similar Compounds
- Eupalinolide A
- Eupalinolide B
- Eupalinolide J
- Parthenolide
- DMOCPTL
Properties
Molecular Formula |
C24H30O9 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(3aR,6E,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19?,20-,21?,22+/m1/s1 |
InChI Key |
HPWMABTYJYZFLK-ZAUIWSEJSA-N |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H](C(C/C(=C\CC1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.